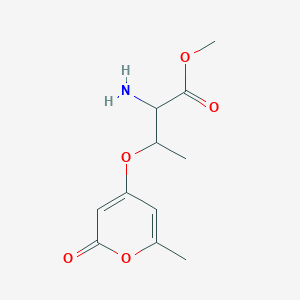
methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyranone ring, which is a six-membered oxygen-containing heterocycle, attached to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through the reaction of glucose and piperidine in ethanol under an argon atmosphere. The reaction mixture is refluxed, and acetic acid is added to further the reaction.
Coupling with Amino Acid: The pyranone derivative is then coupled with an amino acid derivative under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate involves its interaction with specific molecular targets. The pyranone ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The amino acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound shares the pyranone ring structure and exhibits similar chemical properties.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have a similar core structure and are known for their diverse pharmacological activities.
Uniqueness
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate is unique due to the specific combination of the pyranone ring and the amino acid moiety. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO5 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
methyl 2-amino-3-(2-methyl-6-oxopyran-4-yl)oxybutanoate |
InChI |
InChI=1S/C11H15NO5/c1-6-4-8(5-9(13)16-6)17-7(2)10(12)11(14)15-3/h4-5,7,10H,12H2,1-3H3 |
InChI-Schlüssel |
QEWDXIMQFZCCRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)O1)OC(C)C(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


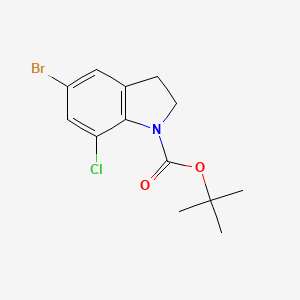
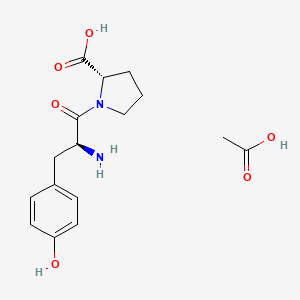
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)
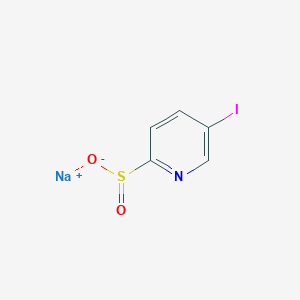
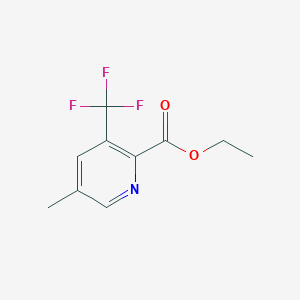
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
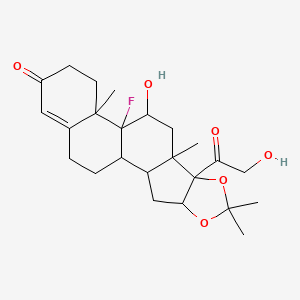
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)



![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
